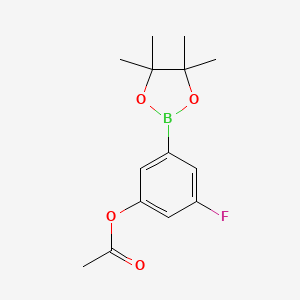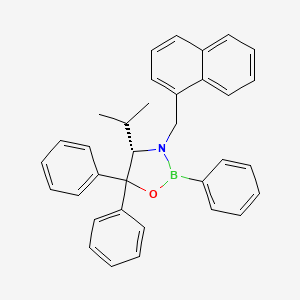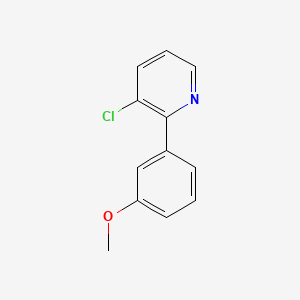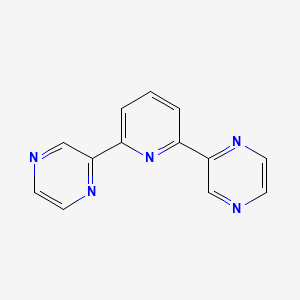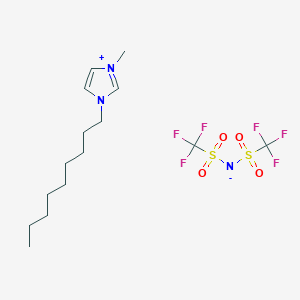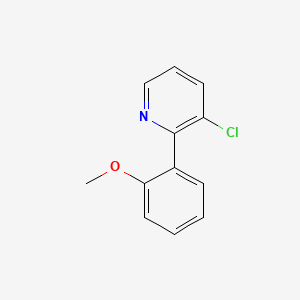
3-Chloro-2-(2-methoxyphenyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-(2-methoxyphenyl)pyridine is an organic compound with a molecular weight of 219.67 . It is typically stored at temperatures between 2-8°C and is in liquid form . The compound has a CAS Number of 847225-96-1 .
Synthesis Analysis
The synthesis of 3-chloro-2-(2-methoxyphenyl)pyridine has been reported in various studies . The compound was prepared and its structure elucidated by LC/MS-MS, 1H and 13C-NMR, UV-Vis, elemental analysis, FT-Raman and FT-IR . All theoretical calculations and optimized geometry were obtained from the 6-31G(d,p) basis set calculations .Molecular Structure Analysis
The molecular structure of 3-chloro-2-(2-methoxyphenyl)pyridine has been studied using various spectroscopic techniques . Calculated and scaled data of the molecule were compared with the observed FT-Raman and FT-IR spectroscopic data . The theoretical chemical shifts of the compound were performed in chloroform by using the same level with the GIAO method .Physical And Chemical Properties Analysis
3-Chloro-2-(2-methoxyphenyl)pyridine is a liquid at room temperature . It has a molecular weight of 219.67 . The compound’s Inchi Code is 1S/C12H10ClNO/c1-15-11-7-3-2-5-9(11)12-10(13)6-4-8-14-12/h2-8H,1H3 .Applications De Recherche Scientifique
Suzuki–Miyaura Coupling
“3-Chloro-2-(2-methoxyphenyl)pyridine” can be used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is widely applied in transition metal catalysed carbon–carbon bond forming reactions. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Quantum Chemical Studies
This compound has been used in quantum chemical studies . Its structure was elucidated by LC/MS-MS, 1H and 13C-NMR, UV-Vis, elemental analysis, FT-Raman and FT-IR . All theoretical calculations and optimized geometry were obtained from the 6-31G (d,p) basis set calculations .
Spectroscopic Studies
“3-Chloro-2-(2-methoxyphenyl)pyridine” has been used in spectroscopic studies . The theoretical chemical shifts of the compound were performed in chloroform by using the same level with the GIAO method .
UV-Vis Analyses
The UV-Vis analyses of the compound were carried out at three different concentrations in chloroform and ethanol solvents and between 240-440 nm . The calculations of UV-Vis spectra analyses were performed via the TD-DFT method .
NBO Analysis
The charge transfer and hyperconjugative and conjugative interactions were analyzed using the NBO analysis . This work provides a comprehensive electronic properties, vibration analysis and structural information of the title compound .
Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP)
Frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP) were also measured using the same method . This provides valuable information about the electronic properties of the compound .
Safety and Hazards
Propriétés
IUPAC Name |
3-chloro-2-(2-methoxyphenyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-15-11-7-3-2-5-9(11)12-10(13)6-4-8-14-12/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKUPMSGZUPPND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(2-methoxyphenyl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino}propanoic acid](/img/structure/B6309299.png)
amino}propanoic acid](/img/structure/B6309305.png)
![Dimethyl 1-[2-(3-chloro-4-ethoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B6309320.png)
![3-[4-(1H-Imidazol-1-ylcarbonyl)benzyl]-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6309321.png)
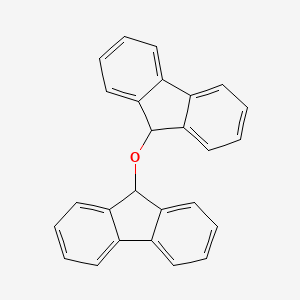
![2-(2'-(Benzyloxy)-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6309324.png)
